molecular formula C21H21N5O3 B2925413 5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide CAS No. 2361727-54-8

5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide

Cat. No. B2925413
CAS RN: 2361727-54-8
M. Wt: 391.431
InChI Key: NJIGJIZTRQIIPO-UHFFFAOYSA-N
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Description

Aminopyrazoles are a class of organic compounds that have shown significant therapeutic potential . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .


Synthesis Analysis

The synthesis of aminopyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo .


Molecular Structure Analysis

The molecular structure of aminopyrazoles is characterized by a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . Pyrazole compounds are rarely found in natural products, which is probably related to the difficulty of N-N bond formation by living organisms .


Chemical Reactions Analysis

Aminopyrazoles can undergo a variety of chemical reactions. For instance, they can react with α, β -unsaturated compounds to form fluorescent pyrazolo .

Mechanism of Action

While the specific mechanism of action for “5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide” is not known, aminopyrazoles in general are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Future Directions

The future directions for research on aminopyrazoles are likely to involve the design and synthesis of new compounds with improved therapeutic potential. This includes the development of aminopyrazole-based compounds studied as active agents in different therapeutic areas .

properties

IUPAC Name

5-amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-19(20(22)26(25-13)12-14-5-3-2-4-6-14)21(28)23-15-7-9-16(10-8-15)29-18-11-17(27)24-18/h2-10,18H,11-12,22H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGJIZTRQIIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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